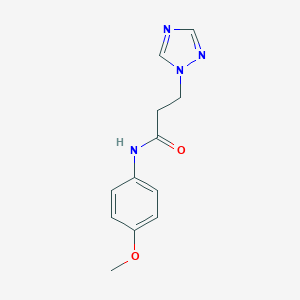
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a chemical compound that features a methoxyphenyl group and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the reaction of 4-methoxyphenylacetic acid with 1H-1,2,4-triazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl-3-(1H-1,2,4-triazol-1-yl)propanamide.
Reduction: Formation of 3-(1H-1,2,4-triazol-1-yl)propanamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or receptor binding. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(4-hydroxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(4-nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
Uniqueness
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
生物活性
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetic acid with 1H-1,2,4-triazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is performed in dichloromethane under reflux conditions followed by purification through column chromatography to achieve high purity.
Antifungal and Antiparasitic Properties
This compound has shown promising antifungal and antiparasitic activities. In vitro studies indicate that it exhibits significant efficacy against various fungal strains and parasites. For example, derivatives based on its structure have been evaluated against Toxocara canis, demonstrating a time- and concentration-dependent effect on parasite viability with lower cytotoxicity compared to established drugs like albendazole .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can coordinate with metal ions, which may influence enzymatic activity. Additionally, the methoxyphenyl group enhances binding affinity through interactions with hydrophobic pockets in proteins.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antifungal | Candida spp. | 5.0 | |
| Antiparasitic | Toxocara canis | 10.0 | |
| Cytotoxicity | Human cell lines | >250 |
Case Study 1: Antiparasitic Activity
A study evaluated the effects of this compound on Toxocara canis. The compound demonstrated significant antiparasitic activity with an IC50 value indicating effective concentration levels that reduced parasite viability without substantial cytotoxic effects on human cell lines .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal potential against various fungal pathogens. The results indicated that this compound could inhibit fungal growth effectively at concentrations lower than those required for traditional antifungal agents .
Pharmacokinetics and Drug-Likeness
Pharmacokinetic studies suggest that this compound possesses favorable drug-like properties. It is predicted to permeate the blood-brain barrier (BBB), which is crucial for central nervous system-targeting therapies. The compound's lipophilicity and hydrogen bond donor/acceptor characteristics also contribute to its potential as a therapeutic agent .
Table 2: Drug-Likeness Profile
| Property | Value |
|---|---|
| LogP | 3.5 |
| Hydrogen Bond Donors (HBD) | 2 |
| Hydrogen Bond Acceptors (HBA) | 3 |
| Topological Polar Surface Area (TPSA) | 70 Ų |
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-11-4-2-10(3-5-11)15-12(17)6-7-16-9-13-8-14-16/h2-5,8-9H,6-7H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKWXWYREPOXQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














